molecular formula C25H23FN4O3S B15575150 NCT-506

NCT-506

Numéro de catalogue: B15575150
Poids moléculaire: 478.5 g/mol
Clé InChI: WIXZFNIBMHEUJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

NCT-506 is a useful research compound. Its molecular formula is C25H23FN4O3S and its molecular weight is 478.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C25H23FN4O3S

Poids moléculaire

478.5 g/mol

Nom IUPAC

1-[4-[6-fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C25H23FN4O3S/c1-34(32,33)30-12-10-29(11-13-30)24(31)21-15-28-22-7-6-19(26)14-20(22)23(21)17-2-4-18(5-3-17)25(16-27)8-9-25/h2-7,14-15H,8-13H2,1H3

Clé InChI

WIXZFNIBMHEUJH-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NCT-506 in Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NCT-506 is a potent and orally bioavailable small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme that serves as a critical marker for cancer stem cells (CSCs) across various malignancies. This guide elucidates the mechanism of action of this compound, with a particular focus on its impact on the STAT3 signaling pathway within the context of cancer stem cells. By inhibiting ALDH1A1, this compound disrupts key cellular processes that contribute to CSC maintenance, chemoresistance, and tumorigenicity. This document provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying signaling pathways affected by this compound, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound and its Target: ALDH1A1

Cancer stem cells are a subpopulation of tumor cells characterized by their capacity for self-renewal and differentiation, driving tumor growth, metastasis, and relapse. A key identifying feature of many CSCs is the high expression and activity of aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 isoform. ALDH1A1 plays a multifaceted role in CSC biology, including the detoxification of aldehydes, the production of retinoic acid which regulates gene expression, and the mitigation of oxidative stress.

This compound is a selective inhibitor of ALDH1A1, demonstrating potent activity in preclinical models of cancer. Its development represents a targeted therapeutic strategy aimed at eradicating the CSC population, which is often resistant to conventional chemotherapies.

Mechanism of Action: Inhibition of ALDH1A1 and Downstream Effects

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of ALDH1A1. This inhibition leads to a cascade of downstream effects that collectively undermine the survival and function of cancer stem cells.

Disruption of Retinoic Acid Signaling

ALDH1A1 catalyzes the oxidation of retinal to retinoic acid (RA), a critical signaling molecule that regulates gene expression related to cell differentiation and proliferation. By blocking this step, this compound can alter the transcriptional landscape of CSCs, potentially promoting differentiation and reducing their self-renewal capacity.

Increased Oxidative Stress

ALDH1A1 is instrumental in detoxifying reactive aldehydes, thereby protecting cells from oxidative damage. Inhibition of ALDH1A1 by this compound can lead to an accumulation of these toxic aldehydes and an increase in reactive oxygen species (ROS), rendering CSCs more susceptible to apoptosis.

Impact on the STAT3 Signaling Pathway

Recent evidence has illuminated a crucial link between AL

Methodological & Application

Application Notes and Protocols for NCT-506 in ALDEFLUOR™ Assays with Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting data for the use of NCT-506, a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), in the ALDEFLUOR™ assay to identify and characterize cancer stem cell (CSC) populations in various cancer cell lines.

Introduction

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids, playing a crucial role in cellular detoxification and the biosynthesis of molecules like retinoic acid. The ALDH1A1 isoform, in particular, is frequently overexpressed in cancer stem cells across various tumor types, including breast, lung, ovarian, and pancreatic cancers. This high ALDH activity is a hallmark of CSCs and is associated with increased resistance to chemotherapy and radiation, as well as enhanced tumorigenicity.

The ALDEFLUOR™ assay is a widely used method to identify and isolate live cells with high ALDH activity. The assay utilizes a non-toxic, fluorescent substrate, BAAA (BODIPY™-aminoacetaldehyde), which freely diffuses into cells. In the presence of ALDH, BAAA is converted to the negatively charged BAA (BODIPY™-aminoacetate), which is retained within the cell, leading to bright fluorescence. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control to establish the baseline fluorescence of cells.

This compound is a potent and selective small molecule inhibitor of the ALDH1A1 isoform. Its high specificity makes it an excellent tool for studying the role of ALDH1A1 in cancer biology and for validating ALDH1A1 as a therapeutic target. By incorporating this compound into the ALDEFLUOR™ assay, researchers can specifically assess the contribution of ALDH1A1 activity to the ALDH-positive cell population.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various ALDH isoforms and its efficacy in cell-based ALDEFLUOR™ assays.

Table 1: Inhibitory Activity of this compound against ALDH Isoforms

IsoformIC50
hALDH1A17 nM
hALDH1A316.4 µM
hALDH221.5 µM

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Efficacy of this compound in ALDEFLUOR™ Cell-Based Assays

Cell LineCancer TypeIC50
MIA PaCa-2Pancreatic Cancer0.077 ± 0.040 µM
OV-90Ovarian Cancer0.161 ± 0.038 µM
HT-29Colon Cancer0.048 ± 0.022 µM

IC50 values represent the concentration of this compound required to reduce the ALDH-positive cell population by 50% in the ALDEFLUOR™ assay.

Experimental Protocols

This section provides a detailed methodology for utilizing this compound in conjunction with the ALDEFLUOR™ assay to identify and quantify the ALDH1A1-positive cancer cell population. This protocol is adapted from standard ALDEFLUOR™ assay kits, with the incorporation of the this compound inhibitor.

Materials
  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • ALDEFLUOR™ Assay Kit (e.g., STEMCELL Technologies, Cat. No. 01700)

    • ALDEFLUOR™ Assay Buffer

    • Activated ALDEFLUOR™ Reagent (BAAA)

    • DEAB (diethylaminobenzaldehyde) Reagent

  • This compound (prepare a stock solution, e.g., 10 mM in DMSO)

  • Flow cytometry tubes

  • Viability stain (e.g., Propidium Iodide, DAPI)

  • Flow cytometer

Experimental Workflow Diagram

Application Notes and Protocols for 3D Spheroid Cultures with NCT-506 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for generating three-dimensional (3D) spheroid cultures and evaluating the efficacy of NCT-506, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).

Introduction

Three-dimensional (3D) cell culture models, such as spheroids, are increasingly utilized in cancer research and drug discovery as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2] Spheroids mimic key aspects of tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, making them a more predictive in vitro model for assessing anti-cancer therapeutics.[3][4]

This compound is an orally bioavailable small molecule that selectively inhibits ALDH1A1, an enzyme overexpressed in various cancer stem cells (CSCs) and associated with tumor progression, metastasis, and resistance to therapy.[3][5] Inhibition of ALDH1A1 by this compound has been shown to suppress the formation of 3D spheroid cultures of cancer cells and enhance the efficacy of conventional chemotherapeutic agents.[6] This document provides detailed protocols for generating 3D spheroids, treating them with this compound, and quantifying the therapeutic response.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueAssay Conditions
IC50 (ALDH1A1) -7 nMEnzymatic Assay
IC50 (ALDH1A3) -16.4 µMEnzymatic Assay
IC50 (ALDH2) -21.5 µMEnzymatic Assay
EC50 OV-90 (3D Culture)45.6 µM6-day CellTiter-Glo Viability Assay
IC50 (Aldefluor Assay) MIA PaCa-20.077 ± 0.040 µMCellular ALDH Activity
IC50 (Aldefluor Assay) OV-900.161 ± 0.038 µMCellular ALDH Activity
IC50 (Aldefluor Assay) HT-290.048 ± 0.022 µMCellular ALDH Activity

Data compiled from MedchemExpress.[3]

Experimental Protocols

Protocol 1: Generation of 3D Spheroid Cultures

This protocol describes the generation of uniform 3D spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

  • Cancer cell line of choice (e.g., OV-90, MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Cell Preparation: Culture cells in T-75 flasks to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and collect the cells in a 15 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability.

  • Cell Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000 to 10,000 cells/well, to be optimized for each cell line).[7]

  • Seed the cells into the wells of a ULA 96-well round-bottom plate.

  • Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.[7]

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2.

  • Monitor spheroid formation daily. Spheroids are typically formed within 48-72 hours.[7]

  • For longer-term cultures, change half of the medium every 2-3 days by carefully aspirating from the side of the well without disturbing the spheroid.

Protocol 2: this compound Treatment of 3D Spheroids

This protocol outlines the procedure for treating established 3D spheroids with this compound.

Materials:

  • Pre-formed 3D spheroids in a ULA 96-well plate

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare this compound dilutions: Prepare a series of this compound dilutions in complete cell culture medium at 2X the final desired concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal dose for your cell line.[3]

  • Treatment: Carefully remove half of the medium from each well containing a spheroid.

  • Add an equal volume of the 2X this compound dilution to each well to achieve the final desired concentration.

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 144 hours).[3]

Protocol 3: Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)

This assay quantifies the amount of ATP, an indicator of metabolically active cells.

Materials:

  • This compound treated spheroids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Assessment of Apoptosis (Caspase-3/7 Staining)

This assay detects the activity of caspases 3 and 7, key effectors of apoptosis.

Materials:

  • This compound treated spheroids

  • CellEvent™ Caspase-3/7 Green Detection Reagent

  • Hoechst 33342 or other nuclear counterstain

  • High-content imaging system or fluorescence microscope

Procedure:

  • Add the Caspase-3/7 Green Detection Reagent and Hoechst 33342 to the spheroid culture medium at the recommended concentrations.

  • Incubate for 1-2 hours at 37°C.[8]

  • Image the spheroids using a high-content imaging system or fluorescence microscope.

  • Quantify the number of green-fluorescent (apoptotic) cells and blue-fluorescent (total) cells.

  • Calculate the apoptotic index as the ratio of apoptotic cells to the total number of cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment of 3D Spheroids cluster_prep Spheroid Generation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvest cell_culture->cell_harvest cell_seeding 3. Cell Seeding in ULA Plate cell_harvest->cell_seeding spheroid_formation 4. Spheroid Formation (48-72h) cell_seeding->spheroid_formation prepare_drug 5. Prepare this compound Dilutions spheroid_formation->prepare_drug treat_spheroids 6. Treat Spheroids prepare_drug->treat_spheroids incubation 7. Incubate (48-144h) treat_spheroids->incubation viability Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-3/7) incubation->apoptosis proliferation Proliferation Assay incubation->proliferation imaging Imaging & Morphological Analysis incubation->imaging

Caption: Experimental workflow from spheroid generation to analysis of this compound effects.

NCT506_pathway Proposed Signaling Pathway of this compound Action cluster_cell Cancer Stem Cell cluster_downstream Cellular Effects NCT506 This compound ALDH1A1 ALDH1A1 NCT506->ALDH1A1 inhibits Proliferation ↓ Proliferation ALDH1A1->Proliferation Apoptosis ↑ Apoptosis ALDH1A1->Apoptosis Retinaldehyde Retinaldehyde Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid catalyzed by ALDH1A1 Stemness ↓ Stemness Retinoic_Acid->Stemness Differentiation ↑ Differentiation Retinoic_Acid->Differentiation Wnt_beta_catenin Wnt/β-catenin Pathway Wnt_beta_catenin->ALDH1A1 upregulates

Caption: this compound inhibits ALDH1A1, impacting key cancer stem cell pathways.

References

Troubleshooting & Optimization

Potential off-target effects of NCT-506 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NCT-506 in cellular assays. The information is intended for scientists and drug development professionals to anticipate and address potential issues related to the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its known selectivity?

This compound is a potent and orally bioavailable inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), with an IC50 of 7 nM.[1][2] It exhibits selectivity for ALDH1A1 over other ALDH isoforms, such as ALDH1A3 and ALDH2.[1]

Q2: What are the known off-target activities of this compound?

While this compound is highly selective for ALDH1A1, it does exhibit some inhibitory activity against other ALDH isoforms at higher concentrations. The IC50 values for human ALDH1A3 and ALDH2 are 16.4 µM and 21.5 µM, respectively.[1] A comprehensive screening against a broad panel of kinases and other enzymes is not publicly available. Therefore, researchers should be cautious about potential uncharacterized off-target effects, especially when using high concentrations of the inhibitor.

Q3: What are the expected on-target effects of this compound in cellular assays?

As a potent ALDH1A1 inhibitor, this compound is expected to decrease the enzymatic activity of ALDH1A1 in cells. This can be measured using assays like the ALDEFLUOR™ assay, which shows a reduction in the population of ALDH-positive cells.[1] Inhibition of ALDH1A1 can also lead to downstream effects such as the disruption of retinoic acid signaling, increased sensitivity to certain chemotherapeutics like paclitaxel, and inhibition of cancer stem cell-like properties, such as spheroid formation.[3][4]

Q4: Can this compound affect cellular redox status?

ALDH1A1 plays a role in detoxifying aldehydes generated during oxidative stress.[5][6] By inhibiting ALDH1A1, this compound may lead to an accumulation of reactive aldehydes, which can contribute to increased reactive oxygen species (ROS) and cellular stress. This is a potential indirect off-target effect that could influence various signaling pathways.

Q5: How can I confirm that the observed cellular phenotype is due to ALDH1A1 inhibition?

To confirm on-target activity, researchers can perform several control experiments:

  • ALDH1A1 knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ALDH1A1 expression should mimic the effect of this compound.

  • ALDH1A1 overexpression: Overexpressing ALDH1A1 might rescue or diminish the phenotype induced by this compound.

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of this compound to ALDH1A1 in a cellular context.[2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Assay Type
hALDH1A10.007 ± 0.001Enzymatic Assay
hALDH1A316.4 ± 3.99Enzymatic Assay
hALDH221.5Enzymatic Assay

Data sourced from MedchemExpress.[1]

Table 2: Cellular Activity of this compound

Cell LineAssay TypeIC50 / EC50 (µM)
MIA PaCa-2ALDEFLUOR Assay0.077 ± 0.040
OV-90ALDEFLUOR Assay0.161 ± 0.038
HT-29ALDEFLUOR Assay0.048 ± 0.022
OV-90Cell Viability (6 days)45.6

Data sourced from MedchemExpress.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
Higher than expected cytotoxicity in a cell line with low ALDH1A1 expression. Off-target effects: this compound may be inhibiting other essential cellular targets.1. Perform a dose-response curve: Determine the EC50 for cytotoxicity and compare it to the IC50 for ALDH1A1 inhibition. A large discrepancy may suggest off-target effects.2. Test in a panel of cell lines: Compare the cytotoxicity profile in cell lines with varying ALDH1A1 expression levels.3. Use CETSA for off-target discovery: A proteome-wide CETSA experiment could identify unintended targets.
Inconsistent results in ALDEFLUOR™ assay. Experimental variability: Cell density, incubation time, and reagent stability can affect the assay.Compound precipitation: this compound may not be fully soluble at the tested concentration.1. Optimize assay conditions: Titrate cell number and incubation time for your specific cell line.2. Ensure compound solubility: Prepare fresh stock solutions in DMSO and ensure the final concentration in media does not exceed the solubility limit. Visually inspect for precipitates.3. Include proper controls: Always use a DEAB control to set the gate for ALDH-positive cells.
Phenotype observed with this compound is not replicated with ALDH1A1 knockdown. Off-target effect of this compound: The phenotype may be independent of ALDH1A1.Incomplete knockdown: The knockdown may not be sufficient to elicit the same response.1. Verify knockdown efficiency: Confirm ALDH1A1 protein reduction by Western blot.2. Test multiple si/shRNAs: Use at least two different sequences to rule out off-target effects of the RNAi.3. Consider a rescue experiment: Re-introduce an siRNA-resistant form of ALDH1A1 to see if the phenotype is reversed.
Unexpected changes in signaling pathways unrelated to retinoic acid. Indirect off-target effects: Inhibition of ALDH1A1 could lead to an accumulation of reactive aldehydes, causing cellular stress and activating stress-response pathways (e.g., JNK, p38).Direct off-target kinase inhibition: Although not documented, this compound could have off-target kinase activity.1. Measure ROS levels: Use a fluorescent probe (e.g., DCFDA) to assess changes in intracellular ROS after this compound treatment.2. Profile signaling pathways: Use Western blotting or phospho-antibody arrays to examine the activation of key stress-activated and pro-survival pathways.3. Perform a broad kinase screen: If significant off-target activity is suspected, a commercial kinase profiling service can provide a comprehensive assessment.

Experimental Protocols

ALDEFLUOR™ Assay for ALDH Activity

This protocol is adapted from the manufacturer's guidelines and published literature.[7][8][9][10]

  • Cell Preparation: Harvest cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.

  • Reagent Preparation: Activate the ALDEFLUOR™ reagent according to the manufacturer's instructions.

  • Staining:

    • For each sample, prepare a "test" and a "control" tube.

    • To the "control" tube, add the specific ALDH inhibitor DEAB.

    • Add the activated ALDEFLUOR™ reagent to the "test" tube.

    • Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.

  • Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use the "control" tube to set the gate for the ALDH-positive population.

Western Blot for ALDH1A1 Expression

This is a general protocol and may require optimization for specific antibodies and cell lines.[11][12][13]

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ALDH1A1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability (CellTiter-Glo®) Assay

This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[14][15][16]

  • Cell Plating: Seed cells in a 96-well opaque-walled plate at a density appropriate for the duration of the experiment.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

Mandatory Visualizations

Caption: ALDH1A1 pathway and potential this compound off-target effects.

Troubleshooting_Workflow Troubleshooting Unexpected Cellular Effects of this compound Start Unexpected Phenotype Observed Check_Concentration Is this compound concentration >> ALDH1A1 IC50? Start->Check_Concentration High_Conc High Potential for Off-Target Effects Check_Concentration->High_Conc Yes Low_Conc Potential On-Target or Potent Off-Target Effect Check_Concentration->Low_Conc No Investigate_Off_Target Investigate Off-Target Mechanisms High_Conc->Investigate_Off_Target Validate_On_Target Validate On-Target Effect Low_Conc->Validate_On_Target ALDH1A1_KD ALDH1A1 Knockdown/ Knockout Validate_On_Target->ALDH1A1_KD Rescue_Exp Rescue Experiment ALDH1A1_KD->Rescue_Exp CETSA_Target CETSA for ALDH1A1 Engagement Rescue_Exp->CETSA_Target Conclusion Conclude Mechanism (On-target vs. Off-target) CETSA_Target->Conclusion ROS_Assay Measure ROS Levels Investigate_Off_Target->ROS_Assay Signaling_Profile Profile Stress/Survival Pathways (Western) ROS_Assay->Signaling_Profile CETSA_Proteome Proteome-wide CETSA Signaling_Profile->CETSA_Proteome CETSA_Proteome->Conclusion

Caption: A logical workflow for troubleshooting this compound effects.

Experimental_Workflow Experimental Workflow to Characterize this compound Effects Start Hypothesis: This compound causes Phenotype X Dose_Response Step 1: Dose-Response Curve (Cell Viability Assay) Start->Dose_Response ALDEFLUOR Step 2: Confirm ALDH1A1 Inhibition (ALDEFLUOR Assay) Dose_Response->ALDEFLUOR Western_Blot Step 3: Verify ALDH1A1 Expression (Western Blot) ALDEFLUOR->Western_Blot Controls Step 4: On-Target Validation (Knockdown/Rescue) Western_Blot->Controls Off_Target_Investigation Step 5: Off-Target Investigation (ROS, CETSA, etc.) Controls->Off_Target_Investigation Conclusion Conclusion Off_Target_Investigation->Conclusion

Caption: Workflow for characterizing cellular effects of this compound.

References

Mitigating NCT-506 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Non-Cancerous Cell Lines at Low NCT-506 Concentrations

Possible Cause Troubleshooting Steps
High Cell Line Sensitivity Different non-cancerous cell lines can exhibit varying sensitivities to this compound. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for each specific cell line. Action: Perform a dose-response experiment with a broad range of this compound concentrations to identify a suitable working concentration that minimizes cytotoxicity while still being effective for your experimental goals.
Solvent Toxicity The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Action: Ensure the final DMSO concentration in your cell culture medium is below 0.5%, a level that is generally non-toxic for most cell lines. Always include a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to accurately assess solvent-induced cytotoxicity.
Compound Instability This compound may degrade in the culture medium over time, potentially forming toxic byproducts. Action: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Off-Target Effects Although this compound is a selective ALDH1A1 inhibitor, at higher concentrations, it may have off-target effects on other cellular pathways, leading to cytotoxicity. Action: Lower the concentration of this compound to the lowest effective dose. If cytotoxicity persists, consider using a structurally different ALDH1A1 inhibitor to confirm that the observed phenotype is due to on-target inhibition.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Uneven cell numbers across wells will lead to variability

Long-term stability of NCT-506 in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of the ALDH1A1 inhibitor, NCT-506, in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound solid compound?

For long-term stability, the solid form of this compound should be stored at -20°C in a dry, dark environment.[1] Under these conditions, the compound is expected to be stable for at least one year.

Q2: How should I prepare and store this compound stock solutions in DMSO?

This compound can be dissolved in DMSO to prepare a stock solution.[2][3] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q3: What is the long-term stability of this compound in DMSO at -20°C?

The stability of this compound in DMSO at -20°C is reported to be between one to six months.[2][4] It is advisable to use the solution within the shorter timeframe to ensure optimal activity. For storage longer than one month, -80°C is the preferred temperature.[4]

Q4: My this compound in DMSO has precipitated after thawing. What should I do?

Precipitation can occur when a DMSO stock solution is thawed. To redissolve the compound, you can warm the tube to 37°C and vortex or sonicate the solution until it becomes clear.[3][5] Always ensure the compound is fully dissolved before use.

Q5: What precautions should I take when diluting my this compound DMSO stock solution in aqueous media?

When diluting a DMSO stock solution into aqueous buffers or cell culture media, it is common for the compound to precipitate. To minimize this, it is recommended to make intermediate dilutions of the stock solution in DMSO before adding it to the aqueous medium.[5] The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) and a vehicle control (DMSO alone) should always be included in the experiment.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Use the stock solution within the recommended storage period.
Precipitation upon dilution in aqueous media Low solubility of this compound in aqueous solutions.Make serial dilutions in DMSO first before adding to the aqueous medium. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Gentle warming and sonication can also help.[3][5]
Low or no activity of the compound Incorrect concentration due to incomplete dissolution or degradation.Visually inspect the solution to ensure the compound is fully dissolved before use. If necessary, warm and sonicate the solution.[3] Confirm the activity of a new batch of the compound against a known positive control if available.
Cell toxicity observed in control group High concentration of DMSO in the final assay.Ensure the final concentration of DMSO in your experiment is non-toxic to your cells (typically below 0.5%, but should be empirically determined for your cell line). Always include a vehicle control (media with the same concentration of DMSO as the treatment group).

Quantitative Data Summary

Table 1: Storage Recommendations for this compound

FormSolventStorage TemperatureRecommended Storage PeriodSource(s)
Solid--20°C≥ 12 months[1]
Stock SolutionDMSO-20°C1 to 6 months[2][4]
Stock SolutionDMSO-80°CUp to 6 months[4]
Stock SolutionDMSO0 - 4°CUp to 1 month[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[3]

  • Aliquot the stock solution into sterile, single-use vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability (Example)

This protocol outlines a general method to assess the stability of your this compound stock solution over time.

  • Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.

  • Measure the initial activity of the compound using a relevant biological assay (e.g., ALDH1A1 enzymatic assay or a cell-based assay).

  • Store the aliquoted stock solution at -20°C.

  • At designated time points (e.g., 1, 2, 3, and 6 months), thaw an aliquot of the stock solution.

  • Re-measure the activity of the compound using the same assay and under the same conditions as the initial measurement.

  • Compare the activity at each time point to the initial activity to determine the percentage of activity remaining. A significant drop in activity would indicate degradation.

Visualizations

NCT-506_Experimental_Workflow cluster_prep Preparation cluster_storage Storage & Handling cluster_application Application cluster_troubleshooting Troubleshooting a This compound Solid c 10 mM Stock Solution a->c b Anhydrous DMSO b->c d Aliquot into single-use vials c->d e Store at -20°C or -80°C d->e f Thaw & Use e->f g Dilute in Assay Medium f->g i Precipitation? f->i h In vitro / In vivo Assay g->h j Inconsistent Results? h->j i->c Warm/Sonicate j->d Check Aliquoting

Caption: Experimental workflow for the preparation, storage, and application of this compound.

NCT-506_Signaling_Pathway cluster_cell Cell Retinal Retinal ALDH1A1 ALDH1A1 Retinal->ALDH1A1 RA Retinoic Acid ALDH1A1->RA RAR_RXR RAR/RXR RA->RAR_RXR Gene_Expression Gene Expression (Differentiation, Proliferation) RAR_RXR->Gene_Expression NCT506 This compound NCT506->ALDH1A1

References

Technical Support Center: Addressing Variability in Spheroid Formation with NCT-506

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NCT-506 in spheroid formation assays. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Troubleshooting Guide

Question 1: After treating with this compound, my cells are not forming compact spheroids. They remain as loose cell aggregates. What could be the cause and how can I fix it?

Possible Causes:

  • High this compound Concentration: this compound, as an inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), can impede cellular processes crucial for spheroid compaction, which may be concentration-dependent. High concentrations of the inhibitor might lead to significant disruption of cell adhesion and aggregation.

  • Low ALDH1A1 Expression in Cell Line: The effect of this compound is dependent on the expression level of its target, ALDH1A1.[1] Cell lines with low endogenous ALDH1A1 expression may be more sensitive to the inhibitory effects of this compound on spheroid formation, even at lower concentrations.

  • Sub-optimal Seeding Density: An insufficient number of cells can prevent the formation of a critical cell mass required for efficient spheroid formation, a problem that can be exacerbated by the presence of an inhibitor like this compound.

  • Inappropriate Culture Medium or Supplements: The composition of the culture medium, including the presence or absence of certain growth factors or extracellular matrix (ECM) components, can significantly influence spheroid formation.

Solutions:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a concentration range around the reported IC50 or EC50 values (see Table 1) and assess spheroid morphology at each concentration.

  • Characterize ALDH1A1 Expression: If you observe high sensitivity to this compound, it is advisable to determine the relative expression level of ALDH1A1 in your cell line, for instance by western blot or qPCR. For cell lines with low ALDH1A1 expression, using a lower concentration range of this compound is recommended.

  • Adjust Cell Seeding Density: Increase the initial cell seeding density to promote cell-cell interactions and facilitate the formation of more compact spheroids.

  • Supplement with Extracellular Matrix (ECM): For cell lines that struggle to form compact spheroids, consider supplementing the culture medium with a basement membrane matrix.

Question 2: I am observing significant variability in spheroid size and shape across different wells treated with the same concentration of this compound. How can I improve consistency?

Possible Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the culture plate is a common source of variability in spheroid size.

  • Edge Effects: Wells on the periphery of the culture plate are more prone to evaporation, leading to changes in media concentration and affecting spheroid growth.

  • Incomplete Solubilization of this compound: If this compound is not fully dissolved in the culture medium, it can lead to inconsistent effective concentrations across different wells.

Solutions:

  • Ensure Homogeneous Cell Suspension: Before seeding, ensure that your single-cell suspension is homogeneous and free of clumps. Gently pipette the cell suspension up and down several times before dispensing into the wells.

  • Minimize Edge Effects: To mitigate edge effects, avoid using the outer wells of the culture plate. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

  • Proper this compound Preparation: Ensure complete solubilization of the this compound stock solution in its solvent (e.g., DMSO) before diluting it in the culture medium. Briefly vortex the stock solution and the final dilution to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it affect spheroid formation?

A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a key enzyme in the biosynthesis of retinoic acid (RA) from retinal.[1][2] Retinoic acid is a signaling molecule that plays a crucial role in regulating gene expression involved in cell differentiation, proliferation, and adhesion.[3][4] By inhibiting ALDH1A1, this compound reduces the intracellular levels of retinoic acid. This disruption of the retinoic acid signaling pathway can interfere with the expression of genes necessary for proper cell-cell adhesion and extracellular matrix formation, thereby leading to variability or inhibition of spheroid formation.

Q2: At what concentrations should I use this compound in my spheroid formation assay?

A2: The optimal concentration of this compound will depend on the specific cell line and the experimental endpoint. It is recommended to perform a dose-response study. As a starting point, you can refer to the IC50 and EC50 values reported in the literature for various cell lines, summarized in Table 1.

Q3: Can I use this compound with any cell line for spheroid formation assays?

A3: The effectiveness of this compound in modulating spheroid formation is highly dependent on the expression and activity of ALDH1A1 in the chosen cell line.[1] Cell lines with high ALDH1A1 expression are more likely to be affected by this compound. It is advisable to use cell lines with well-characterized ALDH1A1 expression or to determine the expression level in your cell line of interest prior to initiating large-scale experiments.

Q4: How long should I treat the cells with this compound to observe an effect on spheroid formation?

A4: The time required to observe an effect will vary depending on the cell line's doubling time and the rate of spheroid formation. Typically, effects on spheroid morphology can be observed within 24 to 72 hours of treatment. For long-term experiments, it is important to replenish the medium containing fresh this compound every 2-3 days to maintain a consistent concentration.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound and other ALDH1A1 inhibitors in different cancer cell lines. This data can serve as a reference for designing dose-response experiments.

Compound Cell Line Assay Type Parameter Value Reference
This compoundOV-903D Spheroid CultureEC5045.6 µM[5]
This compoundMIA PaCa-2Aldefluor AssayIC500.077 µM[5]
This compoundOV-90Aldefluor AssayIC500.161 µM[5]
This compoundHT-29Aldefluor AssayIC500.048 µM[5]
NCT-501SUNE1Cell ViabilityIC5027.84 µM[1]
NCT-5016-10BCell ViabilityIC5064.15 µM[1]
NCT-501HK1Cell ViabilityIC5067.97 µM[1]
NCT-5015-8FCell ViabilityIC5096.91 µM[1]

Experimental Protocols

Protocol 1: General Spheroid Formation Assay with this compound Treatment

This protocol provides a basic framework for generating and treating tumor spheroids with this compound. Optimization of cell seeding density and this compound concentration is recommended for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin-EDTA and neutralize with complete culture medium.

  • Cell Counting: Perform a cell count and determine cell viability using a hemocytometer or an automated cell counter.

  • Cell Seeding: Prepare a single-cell suspension in complete culture medium at the desired concentration (e.g., 1,000 - 10,000 cells/100 µL). Seed 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: After 24-72 hours, or once small cell aggregates have formed, prepare serial dilutions of this compound in complete culture medium. Carefully remove 50 µL of medium from each well and replace it with 50 µL of the medium containing the desired concentration of this compound (or vehicle control).

  • Spheroid Culture and Monitoring: Continue to incubate the spheroids. Monitor spheroid formation and morphology daily using an inverted microscope.

  • Media Change: Replenish the medium containing this compound every 2-3 days by carefully replacing half of the volume with fresh medium.

  • Data Analysis: At the desired time points, capture images of the spheroids and analyze them for size (diameter), circularity, and compaction using image analysis software.

Visualizations

ALDH1A1_Signaling_Pathway ALDH1A1 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_ext Retinol Retinol_cyt Retinol Retinol_ext->Retinol_cyt Uptake Retinal Retinal Retinol_cyt->Retinal Oxidation (ADH) RA_cyt Retinoic Acid (RA) Retinal->RA_cyt Oxidation ALDH1A1 ALDH1A1 NCT506 This compound NCT506->ALDH1A1 Inhibition RA_nuc Retinoic Acid (RA) RA_cyt->RA_nuc Translocation RAR RAR RA_nuc->RAR RARE RARE (Retinoic Acid Response Element) RAR->RARE Binds to RXR RXR RXR->RARE Binds to TargetGenes Target Genes (e.g., related to adhesion, proliferation, differentiation) RARE->TargetGenes Regulates Transcription GeneExpression Altered Gene Expression TargetGenes->GeneExpression Spheroid_Formation Spheroid Formation (Compaction, Size, Morphology) GeneExpression->Spheroid_Formation Impacts

Caption: ALDH1A1 signaling pathway and its inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Spheroid Formation with this compound cluster_loose Troubleshooting Loose Aggregates cluster_size Troubleshooting Size Variability Start Start: Variability in Spheroid Formation Issue Issue Observed Start->Issue LooseAggregates Loose Aggregates / No Compaction Issue->LooseAggregates Morphology SizeVariability Inconsistent Spheroid Size Issue->SizeVariability Consistency CheckConc Check this compound Concentration LooseAggregates->CheckConc CheckALDH Assess ALDH1A1 Expression LooseAggregates->CheckALDH CheckDensity Optimize Seeding Density LooseAggregates->CheckDensity AddECM Consider Adding ECM LooseAggregates->AddECM CheckSeeding Ensure Homogeneous Cell Seeding SizeVariability->CheckSeeding AvoidEdge Avoid Plate Edge Effects SizeVariability->AvoidEdge CheckSolubility Verify this compound Solubilization SizeVariability->CheckSolubility DoseResponse Perform Dose-Response CheckConc->DoseResponse End Optimized Spheroid Formation Assay DoseResponse->End ImprovedConsistency Improved Consistency CheckSeeding->ImprovedConsistency AvoidEdge->ImprovedConsistency CheckSolubility->ImprovedConsistency ImprovedConsistency->End

Caption: A workflow for troubleshooting spheroid formation with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of NCT-506 and Disulfiram as ALDH Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate aldehyde dehydrogenase (ALDH) inhibitor is critical for advancing cancer research. This guide provides an objective comparison of NCT-506, a selective ALDH1A1 inhibitor, and Disulfiram (B1670777), a broad-spectrum ALDH inhibitor with a long history of clinical use for other indications. We present a comprehensive analysis of their mechanisms of action, quantitative performance data, and detailed experimental protocols to inform your research decisions.

Executive Summary

This compound is a potent and selective inhibitor of ALDH1A1, an isoform frequently implicated in cancer stem cell biology and therapy resistance. Its targeted approach offers high specificity. In contrast, Disulfiram, a drug historically used to treat alcoholism, exhibits broader inhibition across multiple ALDH isoforms. Its anticancer effects are multifaceted, extending beyond ALDH inhibition to include the induction of reactive oxygen species (ROS) and proteasome inhibition, particularly in the presence of copper. While this compound provides a tool for investigating the specific role of ALDH1A1, Disulfiram presents a broader, multi-pronged attack on cancer cells, which may be more effective in certain contexts but comes with a less specific mechanism of action.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the inhibitory concentrations (IC50) of this compound and Disulfiram against various ALDH isoforms and cancer cell lines, providing a quantitative basis for comparison.

Table 1: Inhibition of ALDH Isoforms (IC50)

CompoundALDH1A1ALDH1A3ALDH2
This compound 7 nM[1]16.4 µM[1]21.5 µM[1]
Disulfiram 0.15 µM[2]-Irreversible inhibitor[2]

Table 2: Cytotoxicity in Cancer Cell Lines (IC50/EC50)

CompoundCell LineCancer TypeIC50/EC50
This compound MIA PaCa-2Pancreatic Cancer77 nM (Aldefluor assay)[1][3]
OV-90Ovarian Cancer161 nM (Aldefluor assay)[1]
HT-29Colorectal Cancer48 nM (Aldefluor assay)[1]
SKOV-3-TROvarian Cancer (Paclitaxel-resistant)11.2 µM (in combination with 100 nM Paclitaxel)[1]
OV-90Ovarian Cancer45.6 µM[1]
Disulfiram A2780Ovarian Cancer~1.5 µM[4]
Multiple Ovarian Cancer Cell LinesOvarian CancerComparable to Cisplatin (~1.5 µM)[4]
RajiBurkitt's Lymphoma0.085 ± 0.015 µM (with 1 µM Cu2+)[5]
Molt4Acute Lymphoblastic Leukemia0.435 ± 0.109 µM (with 1 µM Cu2+)[5]
Acute Leukemia Cell LinesLeukemia45 to 81 nM[6]

Mechanisms of Action and Signaling Pathways

The anticancer mechanisms of this compound and Disulfiram diverge significantly, a critical consideration for targeted research.

This compound: The Selective ALDH1A1 Inhibitor

This compound's primary mechanism is the specific and potent inhibition of the ALDH1A1 isoform. ALDH1A1 is a key enzyme in the retinoic acid signaling pathway and is implicated in the maintenance of cancer stem cells (CSCs), which are believed to drive tumor initiation, metastasis, and resistance to therapy.[7] By inhibiting ALDH1A1, this compound is thought to disrupt these CSC populations and sensitize cancer cells to conventional chemotherapies.[8][9]

NCT_506_Pathway NCT506 This compound ALDH1A1 ALDH1A1 NCT506->ALDH1A1 Inhibits Retinoic_Acid Retinoic Acid ALDH1A1->Retinoic_Acid Catalyzes Retinaldehyde Retinaldehyde Retinaldehyde->ALDH1A1 Substrate RAR_RXR RAR/RXR Retinoic_Acid->RAR_RXR Activates Gene_Expression Gene Expression (Stemness, Proliferation, Differentiation) RAR_RXR->Gene_Expression Regulates CSC_Properties Cancer Stem Cell Properties Gene_Expression->CSC_Properties Chemoresistance Chemoresistance CSC_Properties->Chemoresistance

Figure 1. this compound inhibits ALDH1A1, disrupting retinoic acid signaling and cancer stem cell properties.

Disulfiram: A Multi-faceted Anticancer Agent

Disulfiram's anticancer activity is more complex and not solely reliant on ALDH inhibition. While it does inhibit a broader range of ALDH isoforms, its efficacy is significantly enhanced in the presence of copper.[10] The Disulfiram-copper complex has been shown to induce potent anticancer effects through two primary mechanisms:

  • Proteasome Inhibition: The Disulfiram-copper complex can inhibit the 26S proteasome, a critical cellular machine responsible for degrading proteins.[11][12][13] This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis. This mechanism also impacts the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation, by preventing the degradation of its inhibitor, IκBα.[10][14]

  • Induction of Reactive Oxygen Species (ROS): The interaction of Disulfiram and copper generates ROS, leading to oxidative stress.[5] Elevated ROS levels can damage cellular components, including DNA, proteins, and lipids, and induce apoptosis.

Disulfiram_Pathway cluster_dsf Disulfiram + Copper cluster_proteasome Proteasome Inhibition cluster_ros ROS Induction Disulfiram Disulfiram-Copper Complex Proteasome 26S Proteasome Disulfiram->Proteasome Inhibits ROS ROS Generation Disulfiram->ROS IkBa IκBα Proteasome->IkBa Degrades Protein_Accumulation Protein Accumulation Proteasome->Protein_Accumulation Prevents Degradation NFkB NF-κB IkBa->NFkB Inhibits Apoptosis Apoptosis NFkB->Apoptosis Promotes Survival (Inhibited by DSF) Protein_Accumulation->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Figure 2. Disulfiram's multifaceted anticancer mechanism involving proteasome inhibition and ROS induction.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key in vitro assays are provided below.

ALDH Activity Assay (ALDEFLUOR™ Assay)

This assay is widely used to identify and isolate cell populations with high ALDH activity, a characteristic of cancer stem cells.

Principle: The ALDEFLUOR™ assay utilizes a non-toxic, fluorescent substrate for ALDH, BAAA (BODIPY™-aminoacetaldehyde), which can freely diffuse into intact cells.[15][16] In the presence of ALDH, BAAA is converted to a negatively charged product, BAA (BODIPY™-aminoacetate), which is retained within the cell, leading to fluorescence. The fluorescence intensity is proportional to the ALDH activity and can be measured by flow cytometry. A specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), is used to establish the baseline fluorescence and define the ALDH-positive population.[17]

Protocol:

  • Cell Preparation:

    • Harvest cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Reagent Preparation:

    • Activate the ALDEFLUOR™ reagent (BAAA) according to the manufacturer's instructions.

  • Staining:

    • For the "test" sample, add the activated ALDEFLUOR™ reagent to the cell suspension.

    • For the "control" sample, add both the activated ALDEFLUOR™ reagent and the DEAB inhibitor.[15]

  • Incubation:

    • Incubate both tubes at 37°C for 30-60 minutes, protected from light.[15] The optimal incubation time may vary depending on the cell type.

  • Flow Cytometry Analysis:

    • Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in fresh ALDEFLUOR™ Assay Buffer.[15]

    • Analyze the samples on a flow cytometer. Use the DEAB-treated sample to set the gate for the ALDH-positive population.

ALDEFLUOR_Workflow start Start: Single Cell Suspension stain Stain with ALDEFLUOR™ Reagent (BAAA) start->stain split Split Sample stain->split add_deab Add DEAB (Control) split->add_deab no_deab No DEAB (Test) split->no_deab incubate Incubate at 37°C add_deab->incubate no_deab->incubate wash Wash and Resuspend incubate->wash facs Analyze by Flow Cytometry wash->facs end End: Quantify ALDH+ Population facs->end MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate_compound Incubate (e.g., 72h) treat->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate (1.5-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (490-590 nm) solubilize->read end End: Determine Cell Viability read->end

References

Head-to-head comparison of NCT-506 with other selective ALDH1A1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of NCT-506 and Other Selective ALDH1A1 Inhibitors for Researchers

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target, particularly in oncology, due to its role in cancer stem cell biology, drug resistance, and retinoic acid signaling.[1][2][3] The development of potent and selective ALDH1A1 inhibitors is a key focus for researchers. This guide provides a head-to-head comparison of this compound, a potent ALDH1A1 inhibitor, with other notable selective inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Selective ALDH1A1 Inhibitors

This compound is a highly potent and selective, orally bioavailable ALDH1A1 inhibitor.[2][3][4] Its performance, particularly its low nanomolar potency against ALDH1A1 and significant selectivity over other ALDH isoforms, positions it as a leading compound for research.

Enzymatic Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selective ALDH1A1 inhibitors against various ALDH isoforms. Lower IC50 values indicate higher potency.

InhibitorALDH1A1 IC50ALDH1A3 IC50ALDH2 IC50Other Isoforms IC50Selectivity Notes
This compound 7 nM [4]16.4 µM[4]21.5 µM[2][4]-Exhibits high selectivity for ALDH1A1.
NCT-505 7 nM[5]22.8 µM[6]20.1 µM[6]hALDH1A2, hALDH3A1 >57 µM[6]Quinoline-based analog with similar potency to this compound.[7]
NCT-501 40 nM[5][6]>57 µM[6]>57 µM[6]hALDH1B1, hALDH3A1 >57 µM[6]Theophylline-based inhibitor with excellent selectivity.[5]
CM026 800 nM[8]No effect at 20 µM[8]No effect at 20 µM[8]No effect on 1A2, 1B1, 3A1, 4A1, 5A1 at 20 µM[8]Dihydropurine-based inhibitor.[9]
CM037 4.6 µM[6]---Benzothieno-pyrimidine-based competitive inhibitor.[9]
Compound 974 470 nM[10]---Targets a novel scaffold in the ALDH1A1 substrate pocket.[10]
Cellular Activity Profile

The efficacy of inhibitors in a cellular context is crucial. The table below presents data from various cell-based assays.

InhibitorAssay TypeCell LineIC50 / EC50Key Findings
This compound Aldefluor AssayMIA PaCa-277 nM[4]Demonstrates potent inhibition of ALDH activity in cancer cells.
Aldefluor AssayOV-90161 nM[4]
Aldefluor AssayHT-2948 nM[4]
Cell ViabilityOV-90 (3D Spheroid)45.6 µM[4]Reduces viability of 3D cancer cell cultures.
Chemo-sensitizationSKOV-3-TREC50 of 11.2 µM (with 100 nM Paclitaxel)Potentiates the cytotoxic effect of paclitaxel (B517696) in resistant cells.[4]
NCT-501 Chemo-sensitizationSKOV-3-TR-Sensitizes resistant ovarian cancer cells to paclitaxel.[5][7]
CM037 Spheroid Formation--Inhibited spheroid formation and expression of stemness genes.[10]

Signaling Pathways and Mechanism of Action

ALDH1A1 inhibition impacts several critical cellular signaling pathways, primarily by modulating the levels of retinoic acid (RA), a key signaling molecule.

ALDH1A1_Signaling_Pathway cluster_Nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinal ALDH1A1 ALDH1A1 NCT506 This compound RA_cyto Retinoic Acid (RA) RA_nuc Retinoic Acid (RA) RA_cyto->RA_nuc Enters Nucleus AKT_cyto AKT pAKT_cyto p-AKT beta_catenin β-catenin RAR_RXR RAR/RXR Heterodimer RARE RARE (RA Response Element) Gene_Exp Target Gene Expression

Caption: ALDH1A1-mediated retinoic acid (RA) synthesis and signaling pathways inhibited by this compound.

ALDH1A1 catalyzes the oxidation of retinal to retinoic acid.[11][12] RA then translocates to the nucleus, where it binds to retinoic acid receptor (RAR) and retinoid X receptor (RXR) heterodimers, which in turn regulate the transcription of target genes by binding to RA response elements (RAREs).[11][12] Beyond this canonical pathway, ALDH1A1 has been shown to activate the AKT signaling pathway and interact with and stabilize β-catenin, promoting cancer stem cell properties.[13] Inhibitors like this compound block the initial production of RA, thereby attenuating these downstream effects.

Experimental Protocols

The data presented in this guide are derived from standardized biochemical and cell-based assays.

ALDH Enzymatic Inhibition Assay

This assay quantifies an inhibitor's ability to block the enzymatic activity of purified ALDH isoforms.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing NAD+ cofactor and the specific ALDH enzyme (e.g., recombinant human ALDH1A1).

  • Inhibitor Addition: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.[1]

  • Initiation: Start the reaction by adding the aldehyde substrate (e.g., retinal or a surrogate like propionaldehyde).

  • Detection: Monitor the production of NADH, a product of the ALDH-catalyzed reaction, by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[1]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ALDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis A Prepare Reaction Mix (Buffer, NAD+, ALDH Enzyme) C Add Inhibitor to Reaction Mix A->C B Serially Dilute Inhibitor (this compound) B->C D Initiate with Aldehyde Substrate C->D E Measure NADH Production (Absorbance at 340 nm) D->E F Calculate Percent Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 G->H

Caption: Workflow for determining the IC50 of ALDH1A1 inhibitors.

Aldefluor™ Cell-Based Assay

This flow cytometry-based assay measures the intracellular ALDH activity in live cells.

  • Cell Preparation: Harvest and wash the desired cell line (e.g., MIA PaCa-2, OV-90).

  • Inhibitor Treatment: Pre-incubate cells with the test inhibitor (e.g., this compound) at various concentrations.

  • Substrate Addition: Add the ALDEFLUOR™ reagent, a fluorescent and non-toxic ALDH substrate (BODIPY-aminoacetaldehyde), to the cells. ALDH1A1 converts this into a fluorescent product (BODIPY-aminoacetate) that is retained within the cell.

  • Control: A parallel sample is treated with diethylaminobenzaldehyde (DEAB), a potent pan-ALDH inhibitor, to establish the baseline fluorescence and define the ALDH-positive gate.[8][14]

  • Flow Cytometry: Analyze the cells on a flow cytometer. The fluorescence intensity of the inhibitor-treated cells is compared to the untreated control.

  • Data Analysis: The reduction in the percentage of fluorescent (ALDH-positive) cells or the mean fluorescence intensity is used to calculate the inhibitor's cellular IC50.

3D Spheroid Formation Assay

This assay assesses the impact of inhibitors on the self-renewal and viability of cancer stem-like cells.

  • Cell Seeding: Plate cancer cells (e.g., OV-90) at a low density in ultra-low attachment plates with stem cell-permissive media.

  • Treatment: Treat the cells with the inhibitor at various concentrations.

  • Incubation: Culture the cells for several days (e.g., 6 days) to allow for spheroid formation.[2][4]

  • Quantification: Measure the viability of the spheroids using an ATP-based assay like CellTiter-Glo®.[7] Alternatively, the number and size of spheroids can be quantified via microscopy and image analysis.

  • Data Analysis: Determine the EC50 value by plotting cell viability against inhibitor concentration.

Conclusion

This compound stands out as a highly potent and selective ALDH1A1 inhibitor with robust activity in both enzymatic and cellular assays. Its low nanomolar IC50 and significant selectivity margin over other ALDH isoforms make it an excellent tool for investigating the specific roles of ALDH1A1 in various biological and pathological processes. When compared to other selective inhibitors like NCT-501 and CM-series compounds, this compound demonstrates comparable or superior potency. Its demonstrated ability to sensitize drug-resistant cancer cells to chemotherapy highlights its therapeutic potential. Researchers choosing an ALDH1A1 inhibitor should consider the specific requirements of their experimental system, but the data strongly support this compound as a premier choice for targeted ALDH1A1 inhibition studies.

References

NCT-506 vs. ALDH1A1 Genetic Knockdown: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of pharmacological inhibition versus genetic silencing for targeting ALDH1A1 in cancer research.

Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical enzyme in cancer biology, particularly as a marker and functional regulator of cancer stem cells (CSCs).[1][2][3] Its role in conferring chemoresistance and promoting tumor aggressiveness makes it a compelling target for novel cancer therapies.[2][4] Researchers aiming to interrogate or inhibit ALDH1A1 function typically have two primary methods at their disposal: pharmacological inhibition with small molecules like NCT-506, and genetic knockdown using techniques such as siRNA or shRNA.

This guide provides a detailed comparison of these two approaches, presenting quantitative data, experimental protocols, and pathway visualizations to assist researchers in selecting the most appropriate method for their experimental needs.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and genetic knockdown lies in the level at which they interrupt ALDH1A1 function.

  • This compound (Pharmacological Inhibition): this compound is a potent, orally bioavailable small molecule that acts as a direct inhibitor of the ALDH1A1 enzyme.[5] It functions by binding to the enzyme, likely at its active site, thereby preventing it from metabolizing its aldehyde substrates.[6] This inhibition is typically rapid and reversible, allowing for dose-dependent control over enzymatic activity.

  • ALDH1A1 Genetic Knockdown: This method uses nucleic acid-based tools like small interfering RNA (siRNA) or short hairpin RNA (shRNA) to target ALDH1A1 at the messenger RNA (mRNA) level. The siRNA/shRNA sequence is designed to be complementary to the ALDH1A1 mRNA, leading to its degradation through the RNA interference (RNAi) pathway. This prevents the translation of the mRNA into protein, resulting in a depletion of the ALDH1A1 enzyme pool. The effects of siRNA are transient, while shRNA can be integrated into the genome for stable, long-term knockdown.

Below is a diagram illustrating the distinct points of intervention for these two methodologies.

cluster_0 Cellular Processes cluster_1 Points of Intervention DNA ALDH1A1 Gene (DNA) mRNA ALDH1A1 mRNA DNA->mRNA Transcription Protein ALDH1A1 Enzyme (Protein) mRNA->Protein Translation Activity Enzymatic Activity (Retinal -> Retinoic Acid) Protein->Activity Function siRNA siRNA / shRNA (Genetic Knockdown) siRNA->mRNA Targets for Degradation NCT506 This compound (Pharmacological Inhibitor) NCT506->Protein Directly Inhibits

Caption: Comparison of intervention points for this compound and genetic knockdown.

Quantitative Data Comparison

The efficacy of any inhibitory method is determined by its potency, specificity, and resulting cellular effects. The following tables summarize available quantitative data for this compound and comparative outcomes for genetic knockdown.

Table 1: Inhibitory Profile of this compound

This table details the potency of this compound against various ALDH isoforms and its efficacy in cell-based assays. Lower IC50/EC50 values indicate higher potency.

ParameterTarget/Cell LineValueCitation
Enzymatic IC50 hALDH1A17 nM[5]
hALDH1A316.4 µM[5]
hALDH221.5 µM[5]
Aldefluor Assay IC50 MIA PaCa-2 (Pancreatic)77 nM[5]
OV-90 (Ovarian)161 nM[5]
HT-29 (Colon)48 nM[5]
Cell Viability EC50 OV-90 (Ovarian)45.6 µM[5]

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Comparative Overview: this compound vs. Genetic Knockdown

This table provides a side-by-side comparison of the key characteristics of each approach.

FeatureThis compound (Pharmacological Inhibitor)ALDH1A1 Genetic Knockdown (siRNA/shRNA)
Primary Target ALDH1A1 enzyme activityALDH1A1 mRNA
Mode of Action Reversible binding and inhibition of proteinDegradation of mRNA, preventing protein synthesis
Onset of Action Rapid (minutes to hours)Slower (hours to days, requires protein turnover)
Reversibility Reversible upon removalTransient (siRNA) or stable (shRNA)
Specificity High for ALDH1A1; potential off-targets at higher concentrations (e.g., ALDH1A3, ALDH1A2).[5]High sequence specificity; potential for off-target gene silencing depending on sequence design.
Chemosensitization Potentiates paclitaxel (B517696) cytotoxicity in resistant ovarian cancer cells.[4]Reverses resistance to cisplatin, paclitaxel, and topotecan.[4]
Effect on Stemness Inhibits 3D spheroid formation in ovarian cancer cells.[4]Suppresses cancer stem cell phenotypes.[1]

Signaling Pathway Context: The Role of ALDH1A1 in Retinoic Acid Signaling

Both this compound and genetic knockdown ultimately impinge on the retinoic acid (RA) signaling pathway. ALDH1A1 catalyzes the irreversible oxidation of retinal to RA.[2] RA then acts as a ligand for nuclear receptors (RAR/RXR), which function as transcription factors to regulate genes involved in cell differentiation, proliferation, and apoptosis.[7][8] Dysregulation of this pathway is a hallmark of many cancers.

cluster_0 Nucleus Retinal Retinal ALDH1A1 ALDH1A1 Retinal->ALDH1A1 RA Retinoic Acid (RA) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binds & Activates ALDH1A1->RA Oxidation Intervention This compound or siRNA Knockdown Intervention->ALDH1A1 RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA TargetGenes Target Gene Transcription (e.g., Differentiation, Apoptosis) RARE->TargetGenes Regulates

Caption: ALDH1A1's role in the retinoic acid signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used to evaluate ALDH1A1 inhibition.

ALDEFLUOR™ Assay for ALDH Activity
  • Principle: This flow cytometry-based assay measures ALDH enzymatic activity. Cells are incubated with a non-toxic, fluorescent ALDH substrate (BODIPY™-aminoacetaldehyde). Active ALDH enzymes convert this substrate into a charged, fluorescent product that is retained inside the cell. The resulting fluorescence intensity is directly proportional to ALDH activity.

  • Methodology:

    • Harvest and wash cells, resuspending them in ALDEFLUOR™ assay buffer.

    • For the inhibitor control, treat a sample of cells with the specific ALDH inhibitor DEAB (diethylaminobenzaldehyde).

    • Add the activated ALDEFLUOR™ substrate to all tubes (including experimental samples treated with this compound or cells post-knockdown).

    • Incubate for 30-60 minutes at 37°C.

    • Analyze cells using a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population.

    • Quantify the percentage of ALDH-positive cells or the shift in mean fluorescence intensity in treated samples relative to controls.

siRNA-Mediated Genetic Knockdown of ALDH1A1
  • Principle: To transiently silence the ALDH1A1 gene using RNA interference.

  • Methodology:

    • Design & Synthesis: Obtain at least two independent, validated siRNA sequences targeting different regions of the ALDH1A1 mRNA, plus a non-targeting (scrambled) control siRNA.

    • Transfection: Seed cells to be 50-70% confluent on the day of transfection. Prepare siRNA-lipid complexes using a transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's protocol.

    • Add the complexes to the cells and incubate for 24-72 hours. The optimal time depends on the cell type and the rate of ALDH1A1 protein turnover.

    • Validation: Harvest cells at the desired time point.

      • qPCR: Extract RNA, perform reverse transcription to generate cDNA, and use qPCR with ALDH1A1-specific primers to quantify the reduction in mRNA levels compared to the scrambled control.

      • Western Blot: Lyse cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for ALDH1A1 to confirm a reduction in protein levels.

3D Spheroid Formation Assay
  • Principle: This assay assesses the self-renewal capacity of cancer stem cells, a key phenotype modulated by ALDH1A1.

  • Methodology:

    • Coat culture plates with a non-adherent surface (e.g., ultra-low attachment plates).

    • Dissociate cells into a single-cell suspension.

    • Seed cells at a low density (e.g., 500-2000 cells/well) in serum-free media supplemented with growth factors (e.g., EGF, bFGF).

    • For pharmacological studies, add this compound at various concentrations to the media. For genetic studies, use cells previously transfected for ALDH1A1 knockdown.

    • Incubate for 7-14 days, allowing spheroids to form.

    • Quantify the number and size of spheroids (typically >50 µm in diameter) using a microscope and imaging software.

The workflow for comparing these two approaches in a typical chemosensitization experiment is outlined below.

cluster_NCT506 This compound Arm cluster_siRNA siRNA Knockdown Arm N_Seed Seed Cells N_Treat Add this compound (e.g., 24h pre-treatment) N_Seed->N_Treat N_Chemo Add Chemotherapeutic Agent N_Treat->N_Chemo N_Incubate Incubate (e.g., 72h) N_Chemo->N_Incubate N_Assay Cell Viability Assay N_Incubate->N_Assay S_Seed Seed Cells S_Transfect Transfect with ALDH1A1 siRNA S_Seed->S_Transfect S_Incubate1 Incubate for Knockdown (e.g., 48h) S_Transfect->S_Incubate1 S_Chemo Add Chemotherapeutic Agent S_Incubate1->S_Chemo S_Incubate2 Incubate (e.g., 72h) S_Chemo->S_Incubate2 S_Assay Cell Viability Assay S_Incubate2->S_Assay

References

Validating the Synergistic Effect of NCT-506 and Paclitaxel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synergistic anti-cancer effects of combining NCT-506, a potent aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor, with paclitaxel (B517696), a standard chemotherapeutic agent. It is designed for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction: Mechanisms of Action

Paclitaxel: A member of the taxane (B156437) family, paclitaxel is a widely used anti-cancer drug.[1] Its primary mechanism involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton essential for cell division.[2][3] By binding to the beta-tubulin subunit of microtubules, paclitaxel promotes their assembly and prevents disassembly.[4][5] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing programmed cell death (apoptosis).[2][3]

This compound: this compound is an orally bioavailable and potent inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), with an IC50 of 7 nM.[6][7] ALDH1A1 is an enzyme overexpressed in various cancers and is particularly associated with cancer stem cells (CSCs), contributing to tumor aggressiveness and drug resistance.[8] By inhibiting ALDH1A1, this compound aims to target these resistant cell populations.

The Synergy: The combination of this compound and paclitaxel has demonstrated a synergistic effect, particularly in paclitaxel-resistant cancer cells.[8][9] The rationale behind this synergy lies in targeting two distinct cellular vulnerabilities. While paclitaxel eliminates the bulk of rapidly dividing tumor cells, this compound targets the ALDH-high cancer stem cell population, which is often resistant to conventional chemotherapy.[8][10] Inhibition of ALDH1A1 by this compound has been shown to potentiate the cytotoxic effects of paclitaxel, effectively re-sensitizing resistant cells to the chemotherapy agent.[8][9]

Quantitative Data Summary

The synergistic effect of combining this compound with paclitaxel has been quantified in preclinical studies. The following tables summarize the key findings on cell viability and the reduction in the half-maximal inhibitory concentration (IC50) of paclitaxel in the presence of this compound.

Table 1: Effect of this compound on Paclitaxel IC50 in SKOV-3-TR Cells

This compound Concentration (µM)Paclitaxel IC50 (nM)
0 (DMSO control)1202
1924
3870
10411
20102
3031.8

Data sourced from MedChemExpress.[6]

Table 2: Cell Viability (EC50) in Ovarian Cancer Cell Lines

Cell LineTreatmentEC50 (µM)
OV-90This compound (6 days)45.6
SKOV-3-TRThis compound with Paclitaxel (100 nM)11.2

Data sourced from MedChemExpress.[6]

Signaling and Experimental Diagrams

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Paclitaxel_Mechanism cluster_Cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds & Stabilizes Tubulin Tubulin Dimers Microtubules->Tubulin Disassembly Spindle Mitotic Spindle Microtubules->Spindle Forms Tubulin->Microtubules Assembly G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Dysfunction leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of action of Paclitaxel.

Synergistic_Effect cluster_Drugs Therapeutic Agents cluster_Cells Tumor Cell Population Paclitaxel Paclitaxel Bulk Bulk Tumor Cells (Rapidly Dividing) Paclitaxel->Bulk Targets NCT506 This compound CSC Cancer Stem Cells (ALDH-high, Resistant) NCT506->CSC Inhibits ALDH1A1 Outcome Enhanced Tumor Cell Death & Overcoming Resistance Bulk->Outcome CSC->Outcome

Caption: Synergistic targeting of tumor heterogeneity.

Experimental_Workflow cluster_Assays Data Collection Start Seed Cancer Cells (e.g., SKOV-3-TR) Treatment Treat with: 1. Paclitaxel alone 2. This compound alone 3. Combination 4. Vehicle Control Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubation->CellCycle Analysis Data Analysis: - Calculate IC50 - Quantify Apoptosis - Analyze Cell Cycle Arrest Viability->Analysis Apoptosis->Analysis CellCycle->Analysis

Caption: General experimental workflow for validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments to assess the synergy between this compound and paclitaxel.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the drug combination on cancer cells.

Materials:

  • Cancer cell line (e.g., SKOV-3-TR)

  • 96-well plates

  • Complete cell culture medium

  • Paclitaxel and this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]

  • Drug Preparation: Prepare serial dilutions of paclitaxel and this compound in complete medium.

  • Treatment: For combination treatments, add 50 µL of each drug at the desired concentrations. For single-agent treatments, add 100 µL of the drug dilutions. Include wells with untreated cells as a control.[11]

  • Incubation: Incubate the plate for 48-72 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • 6-well plates

  • Paclitaxel and this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.[11]

  • Treatment: Treat cells with the desired concentrations of single agents or combinations for 24-48 hours.[11]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[11]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This assay is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Paclitaxel and this compound

  • Ice-cold 70% ethanol (B145695)

  • PI/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect cells by trypsinization, centrifuge, and wash the pellet with cold PBS.[12]

  • Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C overnight.[12]

  • Washing: Wash the fixed cells with cold PBS to remove the ethanol.[12]

  • Staining: Incubate the cells with 1 mL of PI/RNase staining solution at room temperature for 25-30 minutes in the dark.[12]

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

References

Comparative Analysis of NCT-506 Cross-reactivity with Aldehyde Dehydrogenase (ALDH) Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the inhibitory activity of NCT-506 against various aldehyde dehydrogenase (ALDH) isoforms. This compound is a potent, orally bioavailable, and selective inhibitor of ALDH1A1, an enzyme overexpressed in several types of cancer and associated with cancer stem cells (CSCs), poor prognosis, and drug resistance.[1][2] Understanding the selectivity of this compound is crucial for its development as a targeted cancer therapeutic.

Quantitative Data Summary: this compound Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against different human ALDH isoforms. The data clearly demonstrates the high potency and selectivity of this compound for ALDH1A1 compared to other isoforms.

ALDH IsoformThis compound IC50 (µM)Fold Selectivity vs. ALDH1A1
hALDH1A1 0.007 ± 0.001 [3]-
hALDH1A316.4 ± 3.99[3]~2343x
hALDH221.5[3]~3071x

Data presented as mean ± standard deviation where available.

The quinoline-based compound this compound shows exceptional selectivity for ALDH1A1, with an IC50 value of 7 nM.[4][5][6] Its inhibitory activity against ALDH1A3 and ALDH2 is significantly lower, with IC50 values in the micromolar range, highlighting its specific targeting of ALDH1A1.[3] This high specificity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.[1][6]

Experimental Protocols

The determination of ALDH inhibitor potency and selectivity is critical. Below are detailed methodologies for key experiments cited in the evaluation of compounds like this compound.

ALDH Isoform-Specific Enzyme Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a specific ALDH isoform by monitoring the production of NADH.

Principle: ALDH enzymes catalyze the oxidation of an aldehyde substrate to a carboxylic acid, which involves the simultaneous reduction of NAD+ to NADH. The rate of NADH production can be measured spectrophotometrically by the increase in absorbance at 340 nm.

Materials:

  • Recombinant human ALDH enzymes (e.g., ALDH1A1, ALDH1A3, ALDH2)

  • This compound or other test inhibitors

  • Substrate mixture: Isoform-specific aldehyde (e.g., 10 mM propionaldehyde (B47417) for ALDH1A1), 1 mM NAD+, 2 mM DTT, 100 mM KCl in a buffer (e.g., 50 mM Tris, pH 8.5)[7]

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a specific amount of a recombinant ALDH isoform (e.g., 1 µg/mL of ALDH1A1) to each well.[7]

  • Add the various concentrations of this compound to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

  • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature.[7]

  • Initiate the enzymatic reaction by adding the substrate mixture to each well.

  • Immediately measure the absorbance of NADH at 340 nm in kinetic mode for a set duration (e.g., 5 minutes).[7]

  • Calculate the rate of reaction (V) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular ALDH Activity Assay (Aldefluor™ Assay)

This cell-based assay is used to identify and quantify the population of cells with high ALDH activity and to assess the efficacy of ALDH inhibitors in a cellular context.

Principle: The Aldefluor™ kit uses a fluorescent, non-toxic ALDH substrate (BAAA, BODIPY®-aminoacetaldehyde) that freely diffuses into intact cells. In the presence of ALDH, BAAA is converted to a fluorescent product (BAA, BODIPY®-aminoacetate), which is retained inside the cell. The resulting increase in intracellular fluorescence is proportional to ALDH activity and can be measured by flow cytometry.

Materials:

  • Cancer cell lines (e.g., OV-90, MIA PaCa-2)[3]

  • Aldefluor™ Assay Kit

  • This compound

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them in Aldefluor™ assay buffer.

  • Treat the cells with various concentrations of this compound for a predetermined time. Include an untreated control.

  • For each sample, prepare a control tube containing the cells and a specific ALDH inhibitor, DEAB (diethylaminobenzaldehyde), which is used to establish the baseline fluorescence of ALDH-negative cells.

  • Add the activated Aldefluor™ substrate to all tubes (except for unstained controls) and incubate for 30-60 minutes at 37°C.

  • Analyze the cells using a flow cytometer, measuring the fluorescence in the green channel (e.g., FITC).

  • Use the DEAB-treated sample to set the gate for the ALDH-positive cell population.

  • Quantify the percentage of ALDH-positive cells in the this compound-treated samples and compare it to the untreated control to determine the inhibitor's cellular efficacy (IC50).[3]

Visualizations: Workflows and Pathways

Experimental Workflow for ALDH Inhibitor Specificity

The following diagram illustrates the workflow for assessing the specificity of an ALDH inhibitor like this compound against different ALDH isoforms.

G cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Inhibitor Prepare this compound Dilutions Incubate Incubate Inhibitor with each ALDH Isoform Inhibitor->Incubate Enzymes Prepare ALDH Isoforms (1A1, 1A3, 2, etc.) Enzymes->Incubate React Add Substrate (e.g., Aldehyde + NAD+) Incubate->React Measure Measure NADH Production (Absorbance at 340nm) React->Measure Calc Calculate % Inhibition vs. Control Measure->Calc IC50 Determine IC50 for each Isoform Calc->IC50 Compare Compare IC50 Values to Determine Selectivity IC50->Compare Result Selectivity Profile of this compound Compare->Result

Caption: Workflow for determining ALDH inhibitor selectivity.

ALDH1A1-Mediated Retinoic Acid Signaling Pathway

This compound inhibits ALDH1A1, a key enzyme in the synthesis of retinoic acid (RA), which is a critical signaling molecule involved in gene regulation for processes like cell differentiation and apoptosis.[2][5]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal RDH ALDH1A1 ALDH1A1 RA Retinoic Acid (RA) Retinal->RA ALDH1A1->RA Irreversible Oxidation RAR_RXR RAR-RXR Complex RA->RAR_RXR RARE RA Response Element (RARE) on DNA RAR_RXR->RARE Transcription Gene Transcription RARE->Transcription Proteins Protein Synthesis Transcription->Proteins Response Cellular Response (Differentiation, Apoptosis) Proteins->Response NCT506 This compound NCT506->ALDH1A1 Inhibition

Caption: ALDH1A1's role in the retinoic acid signaling pathway.

References

Unveiling the Efficacy of NCT-506 in Overcoming Paclitaxel Resistance in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The emergence of resistance to paclitaxel (B517696), a cornerstone chemotherapeutic agent, presents a significant hurdle in the treatment of ovarian cancer. This guide provides a comparative analysis of the efficacy of NCT-506, an inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), in paclitaxel-resistant versus paclitaxel-sensitive ovarian cancer cell lines. By summarizing key experimental data, detailing methodologies, and visualizing relevant biological pathways, this document serves as a valuable resource for researchers and drug development professionals exploring novel strategies to combat chemotherapy resistance.

Quantitative Data Summary

The following tables present a compilation of data on the efficacy of this compound, alone and in combination with paclitaxel, in both paclitaxel-sensitive (SKOV-3) and paclitaxel-resistant (SKOV-3-TR) ovarian cancer cell lines. It is important to note that the data for the sensitive and resistant cell lines are collated from different studies, and direct comparisons should be made with this consideration.

Table 1: Paclitaxel IC50 Values in Sensitive and Resistant Cell Lines

Cell LinePaclitaxel IC50 (nM)Reference
SKOV-3 (Sensitive)5.3 ± 1.1
SKOV-3-TR (Resistant)1202

Table 2: Effect of this compound on Paclitaxel IC50 in Paclitaxel-Resistant SKOV-3-TR Cells

This compound Concentration (µM)Paclitaxel IC50 (nM)
0 (DMSO)1202
1924
3870
10411
20102
3031.8

Table 3: Efficacy of this compound on Cell Viability in Other Ovarian Cancer Cell Lines

Cell LineAssayMetricValue (µM)Reference
OV-90Cell ViabilityEC5045.6
OV-90Aldefluor AssayIC500.161 ± 0.038

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

1. Cell Culture and Maintenance

Paclitaxel-sensitive SKOV-3 and paclitaxel-resistant SKOV-3-TR human ovarian adenocarcinoma cell lines are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the SKOV-3-TR cell line, the culture medium is supplemented with paclitaxel at a concentration of 100 nM to maintain the resistant phenotype.

2. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, cells are treated with varying concentrations of this compound, paclitaxel, or a combination of both. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are determined using non-linear regression analysis.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound and/or paclitaxel for 48 hours.

  • Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of propidium (B1200493) iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

4. Aldefluor Assay for ALDH Activity

  • Cell Preparation: A single-cell suspension is prepared from cultured cells at a concentration of 1 x 10⁶ cells/mL in Aldefluor assay buffer.

  • Aldefluor Staining: The Aldefluor reagent is added to the cell suspension. A portion of the cells is also treated with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to serve as a negative control.

  • Incubation: The cells are incubated for 30-60 minutes at 37°C.

  • Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathway involved in this compound's mechanism of action and the general workflows for the experimental procedures.

cluster_Paclitaxel Paclitaxel Action & Resistance cluster_Resistance Resistance Mechanism cluster_NCT506 This compound Intervention Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Binds to β-tubulin Restored_Sensitivity Restored Paclitaxel Sensitivity Paclitaxel->Restored_Sensitivity Enhanced Efficacy Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis_Sensitive Apoptosis Mitotic_Arrest->Apoptosis_Sensitive Reduced_Apoptosis Reduced Apoptosis Mitotic_Arrest->Reduced_Apoptosis Blocked in resistant cells ALDH1A1 ALDH1A1 Overexpression Wnt_Beta_Catenin Wnt/β-catenin Pathway Activation ALDH1A1->Wnt_Beta_Catenin Drug_Efflux Increased Drug Efflux (ABC Transporters) Wnt_Beta_Catenin->Drug_Efflux Anti_Apoptotic Anti-apoptotic Signaling Wnt_Beta_Catenin->Anti_Apoptotic Drug_Efflux->Paclitaxel Reduces intracellular concentration Anti_Apoptotic->Reduced_Apoptosis NCT506 This compound ALDH1A1_Inhibition ALDH1A1 Inhibition NCT506->ALDH1A1_Inhibition Wnt_Beta_Catenin_Inhibition Wnt/β-catenin Pathway Inhibition ALDH1A1_Inhibition->Wnt_Beta_Catenin_Inhibition Wnt_Beta_Catenin_Inhibition->Drug_Efflux Inhibits Wnt_Beta_Catenin_Inhibition->Anti_Apoptotic Inhibits Apoptosis_Resistant Apoptosis Restored_Sensitivity->Apoptosis_Resistant

Caption: this compound action on paclitaxel resistance pathway.

cluster_workflow Experimental Workflow: Cell Viability (MTT) Assay A 1. Seed Cells (SKOV-3 & SKOV-3-TR) in 96-well plates B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Drug Treatment (this compound +/- Paclitaxel) B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Caption: Workflow for MTT-based cell viability assay.

cluster_workflow Experimental Workflow: Apoptosis (Annexin V) Assay A 1. Seed Cells in 6-well plates B 2. Drug Treatment (48 hours) A->B C 3. Harvest & Wash Cells B->C D 4. Resuspend in Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate (15 min, Dark) E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify Apoptotic Cell Population G->H

Caption: Workflow for Annexin V apoptosis assay.

Discussion and Conclusion

The available data strongly suggest that this compound can effectively sensitize paclitaxel-resistant ovarian cancer cells to the cytotoxic effects of paclitaxel. The dramatic decrease in the paclitaxel IC50 in SKOV-3-TR cells with increasing concentrations of this compound highlights its potential as a combination therapy agent. The mechanism of action is likely linked to the inhibition of ALDH1A1, a key enzyme in a signaling pathway associated with cancer stemness and drug resistance. By inhibiting ALDH1A1, this compound appears to disrupt the Wnt/β-catenin pathway, which is implicated in the overexpression of drug efflux pumps and anti-apoptotic proteins that contribute to paclitaxel resistance.

While this guide provides a comprehensive overview based on the current literature, a direct comparative study of this compound in isogenic paclitaxel-sensitive and -resistant cell lines under identical experimental conditions is warranted to definitively quantify its efficacy in reversing paclitaxel resistance. Future research should also focus on elucidating the broader effects of this compound on other cellular processes and its potential in in vivo models of paclitaxel-resistant ovarian cancer.

Safety Operating Guide

Personal protective equipment for handling NCT-506

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for the handling of NCT-506, a potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitor. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE based on the Safety Data Sheet (SDS) and general laboratory best practices for potent enzyme inhibitors.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from splashes or aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the compound.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If aerosols may be generated, use a fume hood.Minimizes inhalation of the compound.

Data synthesized from general laboratory safety guidelines and chemical supplier recommendations.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Reconstitution:

  • Before handling, ensure you have read and understood the Safety Data Sheet (SDS).

  • Work in a designated area, preferably a chemical fume hood, to minimize exposure.

  • To prepare a stock solution, appropriate solvents include DMSO, PEG300, Tween-80, and saline. For a 10 mM stock solution in DMSO, add 1 mL of DMSO to the appropriate amount of this compound powder. If precipitation occurs, warming and/or sonication can be used to aid dissolution.[1]

  • Clearly label all prepared solutions with the compound name, concentration, date, and your initials.

2. Experimentation:

  • When using this compound in cell-based assays or other experiments, always wear the recommended PPE.

  • Avoid creating aerosols. Use appropriate pipetting techniques and handle solutions gently.

  • Any equipment that comes into contact with this compound, such as pipette tips and tubes, should be considered contaminated.

3. Storage:

  • Store the solid compound and stock solutions at the recommended temperatures. For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to 1 month.[1]

Disposal Plan: Safe Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

2. Container Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2] Do not pour any waste containing this compound down the drain.[3]

  • Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[4]

Mechanism of Action: ALDH1A1 Inhibition

This compound is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme involved in the oxidation of aldehydes to carboxylic acids.[5] By inhibiting ALDH1A1, this compound can lead to an accumulation of aldehydes, which can induce cellular stress and apoptosis, particularly in cancer cells that overexpress this enzyme.[5]

NCT506_Mechanism This compound Mechanism of Action cluster_cellular Cellular Environment Aldehydes Aldehydes ALDH1A1 ALDH1A1 Aldehydes->ALDH1A1 Substrate Carboxylic_Acids Carboxylic_Acids ALDH1A1->Carboxylic_Acids Metabolizes to This compound This compound This compound->ALDH1A1 Inhibits

Caption: this compound inhibits ALDH1A1, preventing the metabolism of aldehydes.

Experimental Workflow: Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receipt of the compound to the disposal of waste.

NCT506_Workflow This compound Experimental Workflow Receive_Compound Receive & Log this compound Prepare_Stock Prepare Stock Solution (in Fume Hood) Receive_Compound->Prepare_Stock Conduct_Experiment Conduct Experiment (with full PPE) Prepare_Stock->Conduct_Experiment Store_Solutions Store Unused Solutions (-20°C or -80°C) Conduct_Experiment->Store_Solutions Segregate_Waste Segregate Contaminated Waste (Solid & Liquid) Conduct_Experiment->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Dispose_Waste Dispose via EHS Label_Waste->Dispose_Waste

Caption: Standard operating procedure for handling this compound in the lab.

References

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